![molecular formula C9H18ClN B2966899 [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1779133-63-9](/img/structure/B2966899.png)

[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

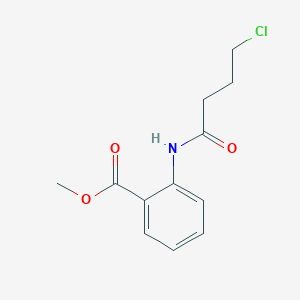

“[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1779133-63-9 . It is a powder at room temperature . The IUPAC name for this compound is (1-(cyclobutylmethyl)cyclopropyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H . This code provides a specific description of the structure of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 175.7 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Activities

[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride and similar compounds have shown potential in antiviral applications. A study on spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines indicated that some derivatives inhibited the cytopathicity of influenza A virus at concentrations lower than amantadine and with lower cytotoxicity to host cells. However, they did not show activity against influenza B or other viruses, suggesting specificity for influenza A virus agents (Kolocouris et al., 1994).

Catalytic Applications

Research has demonstrated the catalytic efficiency of cyclopropenimine derivatives in chemical reactions. Cyclopropenimine 1 was shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, outperforming a commonly used thiourea cinchona alkaloid-derived catalyst (Bandar & Lambert, 2013).

Synthesis of Nucleoside Analogues

Compounds structurally related to this compound have been utilized in the synthesis of novel cyclopropane nucleoside analogues. These syntheses involved the condensation of N-cyanomethyl-pyrimidinedione bases with epibromohydrin, indicating their potential utility in pharmaceutical research (Grangier et al., 1994).

Ethylene Inhibition in Plant Growth

Research on 1-methylcyclopropene (1-MCP), a related compound, shows its significance in inhibiting ethylene action in plants. This has major implications in understanding the role of ethylene in plants and its potential applications in preserving the quality of fruits, vegetables, and floricultural crops (Blankenship & Dole, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid hazards.

Eigenschaften

IUPAC Name |

[1-(cyclobutylmethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKZFQJQNIKSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)

![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)

![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)

![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)

![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)